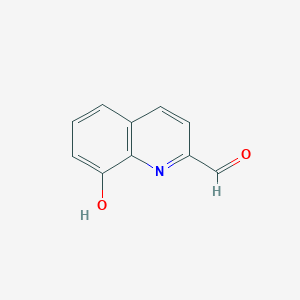

8-Hydroxyquinoline-2-carboxaldehyde

Übersicht

Beschreibung

It is a yellow crystalline powder with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol . This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 8-Hydroxyquinoline-2-carboxaldehyde can be synthesized from 2-methylquinolin-8-ol via oxidation using selenium dioxide . The reaction typically involves heating the starting material with selenium dioxide in an appropriate solvent under controlled conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis of this compound generally follows the laboratory-scale procedures with optimization for larger-scale production. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 8-Hydroxyquinoline-2-carboxaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Selenium dioxide is commonly used as an oxidizing agent.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Various nucleophiles, including amines and hydrazines, can react with the aldehyde group under mild conditions.

Major Products Formed:

Oxidation: 8-Hydroxyquinoline-2-carboxylic acid.

Reduction: 8-Hydroxyquinoline-2-methanol.

Substitution: Schiff bases and hydrazones.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

8QCHO and its derivatives have been extensively studied for their pharmacological properties, including:

- Anticancer Activity : Numerous studies have demonstrated the anticancer potential of 8QCHO. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving metal ion chelation. For instance, copper complexes of 8QCHO exhibit significant cytotoxicity against prostate cancer cells and other tumor types ( ). The ability of these complexes to enhance reactive oxygen species (ROS) generation contributes to their effectiveness in inducing cell death ( ).

- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its incorporation into materials such as electrospun fibers enhances their antibacterial and antifungal properties ( ). This makes 8QCHO a candidate for developing new antimicrobial agents.

- Neuroprotective Effects : As an iron chelator, 8QCHO has potential neuroprotective effects, particularly in conditions associated with metal ion dysregulation, such as Alzheimer's disease ( ). Its derivatives have been investigated for their ability to cross the blood-brain barrier and bind to copper ions, which may play a role in neuroprotection.

Synthesis and Derivative Development

The synthesis of 8QCHO derivatives is crucial for expanding its applications. Recent advancements include:

- Benzoylhydrazones : The synthesis of benzoylhydrazones derived from 8QCHO has shown promising results in enhancing anticancer activity ( ). These derivatives can interact with metal ions to form complexes that exhibit improved therapeutic profiles.

- Metal Complexes : The coordination of 8QCHO with transition metals like zinc and copper has been explored extensively. These complexes often display enhanced biological activity compared to the parent compound ( ). For example, studies have reported that Cu(II) complexes exhibit high cytotoxicity against various cancer cell lines, indicating the importance of metal ion interaction in the pharmacological efficacy of 8QCHO derivatives.

Case Studies

Several case studies highlight the applications of 8QCHO in different research contexts:

- Electrospun Fibers : Research demonstrated that electrospun fibers incorporating 8-hydroxyquinoline derivatives exhibit significant antimicrobial and anticancer activities. This study emphasized the potential for developing new biomaterials with therapeutic properties ( ).

- Copper Complexes for Cancer Treatment : A study on copper complexes of 8QCHO revealed strong anticancer activity against cisplatin-resistant neuroblastoma and prostate cancer cells. In vivo experiments showed reduced tumor growth in animal models treated with these complexes ( ).

- Dual-functional Probes : Recent developments have introduced 8QCHO as a dual-functional probe for selective signaling of Zn²⁺ and Cu²⁺ ions. This application is particularly relevant in bioanalytical chemistry, where monitoring metal ion concentrations is crucial ( ).

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer Activity | Induces apoptosis in various cancer cell lines through metal ion chelation | Effective against prostate cancer and other tumors |

| Antimicrobial Properties | Enhances antibacterial and antifungal activities when incorporated into materials | Significant antimicrobial effects observed |

| Neuroprotection | Acts as an iron chelator; potential use in Alzheimer's disease treatment | Can cross blood-brain barrier; binds copper ions |

| Synthesis of Derivatives | Development of benzoylhydrazones and metal complexes | Improved therapeutic profiles through complexation |

Wirkmechanismus

The mechanism of action of 8-hydroxyquinoline-2-carboxaldehyde involves its ability to chelate metal ions. The hydroxyl and aldehyde groups allow it to form stable complexes with various metal ions, which can modulate the activity of metalloenzymes and other metal-dependent biological processes . This chelating ability is crucial for its applications in medicine and biology, where it can inhibit the activity of metalloproteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

8-Hydroxyquinoline: A parent compound with similar chelating properties but lacks the aldehyde group.

8-Hydroxyquinoline-5-carboxaldehyde: Another derivative with an aldehyde group at a different position.

2-Formyl-8-quinolinol: An alternative name for 8-hydroxyquinoline-2-carboxaldehyde.

Uniqueness: this compound is unique due to the presence of both hydroxyl and aldehyde functional groups, which enhance its reactivity and chelating ability. This dual functionality makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specialized properties .

Biologische Aktivität

8-Hydroxyquinoline-2-carboxaldehyde (8-HQCHO) is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article presents a detailed overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

This compound is a derivative of 8-hydroxyquinoline, characterized by the presence of an aldehyde group at the 2-position. This modification enhances its chemical reactivity and biological activity. The compound is known for its ability to chelate metal ions, which plays a critical role in its pharmacological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 8-HQCHO and its derivatives. For instance, compounds derived from 8-HQCHO have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. A study reported that specific derivatives induced reactive oxygen species (ROS) generation, leading to apoptosis in cancer cells. The IC50 values for these compounds were notably low, indicating potent anticancer activity:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 8-HQCHO Derivative A | HeLa | 5.0 | ROS generation, apoptosis |

| 8-HQCHO Derivative B | MCF-7 | 4.2 | DNA damage, cell cycle arrest |

These findings suggest that 8-HQCHO may serve as a promising scaffold for developing new anticancer agents targeting multiple pathways involved in tumorigenesis .

Antimicrobial Activity

The antimicrobial properties of 8-HQCHO have also been extensively studied. Various derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a hybrid compound synthesized from 8-HQCHO demonstrated an MIC value of 0.0625 mg/mL against Staphylococcus aureus, outperforming standard antibiotics:

| Pathogen | MIC (mg/mL) | Standard Drug MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.0625 | 0.125 |

| Klebsiella pneumoniae | 0.125 | 0.0625 |

| Pseudomonas aeruginosa | 0.25 | 0.125 |

These results indicate the potential of 8-HQCHO derivatives in combating antibiotic-resistant bacterial strains .

Neuroprotective Effects

Research has shown that certain derivatives of 8-HQCHO exhibit neuroprotective effects, particularly against oxidative stress-induced neuronal damage. For instance, compounds like GS(HQ)H have been reported to protect SH-SY5Y neuroblastoma cells from hydrogen peroxide-induced toxicity through metal-chelating and antioxidant mechanisms .

The biological activity of 8-HQCHO can be attributed to several mechanisms:

- Metal Chelation: The ability to chelate metal ions such as iron and copper is crucial for its neuroprotective and anticancer activities.

- Induction of Apoptosis: Many derivatives trigger apoptotic pathways in cancer cells through ROS generation and DNA damage.

- Inhibition of Enzymes: Some derivatives act as inhibitors of key enzymes involved in cancer progression and neurodegenerative diseases .

Study on Anticancer Activity

A recent study evaluated the anticancer efficacy of various 8-HQCHO derivatives against multiple cancer cell lines. The researchers synthesized several compounds and assessed their cytotoxicity using standard MTT assays. The results indicated that specific modifications to the quinoline structure significantly enhanced anticancer activity:

- Compound X : Induced apoptosis in HeLa cells with an IC50 value of 3 µM.

- Compound Y : Showed selective toxicity toward breast cancer cells with minimal effects on normal cells.

These findings underscore the importance of structural modifications in enhancing the therapeutic potential of quinoline-based compounds .

Study on Antimicrobial Resistance

Another investigation focused on the antimicrobial properties of newly synthesized hybrids based on 8-HQCHO. The study aimed to address the growing issue of antibiotic resistance by testing these compounds against resistant strains:

- Hybrid A : Exhibited potent activity against Acinetobacter baumannii, a notorious pathogen known for its resistance.

- Hybrid B : Showed effectiveness against both Enterococcus faecium and Klebsiella pneumoniae, indicating broad-spectrum potential.

This research highlights the relevance of exploring novel derivatives as alternatives to traditional antibiotics .

Eigenschaften

IUPAC Name |

8-hydroxyquinoline-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLBPIHCMXPQAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344771 | |

| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14510-06-6 | |

| Record name | 8-Hydroxyquinoline-2-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxy-2-quinolinecarboxaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 8-Hydroxyquinoline-2-carboxaldehyde frequently acts as a precursor for Schiff base ligands. These ligands, often formed by reaction with aroylhydrazines, chelate metal ions like Cu(II), Ni(II), and various lanthanides. [, , , ] The resulting metal complexes have demonstrated various activities, including:

- DNA Intercalation: These complexes can intercalate into DNA, potentially interfering with DNA replication and transcription. This mechanism suggests potential applications as anticancer agents. [, , , ]

- Metal Chelation: Some derivatives, like this compound isonicotinoyl hydrazone (INHHQ), show strong chelation abilities towards metals like copper, zinc, iron, and aluminum. This property makes them potentially useful for treating diseases associated with metal dyshomeostasis, such as Alzheimer's disease. []

- Antioxidant Activity: Certain metal complexes, particularly those containing active phenolic hydroxyl groups, exhibit strong scavenging effects on hydroxyl and superoxide radicals, indicating potential antioxidant properties. []

A:

- Spectroscopic Data: Characterization typically involves techniques like IR, 1H NMR, and ESI-MS. For specific data, refer to individual research articles. [, , ]

- Electrospun fibers: Chitosan Schiff base derivatives of this compound blended with polylactide create fibers with antibacterial and anticancer properties. []

- Chitosan films: Polyethers with 8-hydroxy-2-quinolinylimine end groups, prepared using this compound, show potential for remedying iron deficiency in plants and are compatible with chitosan films for controlled release. []

ANone: While this compound itself is not typically used as a catalyst, its metal complexes may exhibit catalytic activity, although this area requires further investigation.

ANone: Computational methods, such as Density Functional Theory (DFT), are used to:

- Predict Binding Energies: DFT calculations help determine the binding energies of metal ions with this compound derivatives, aiding in the design of metal chelators. []

- Molecular Docking: This technique helps visualize and understand the interaction mechanism between this compound-based complexes and their biological targets, such as proteins involved in disease pathways. []

ANone: SAR studies reveal that modifications to the this compound scaffold influence activity:

- Aryl substituents: The nature of the substituent on the aroylhydrazine moiety affects DNA binding affinity and antioxidant activity. Electron-donating groups generally enhance these properties. []

- Phenolic hydroxyl group: This group contributes significantly to antioxidant activity, particularly in scavenging hydroxyl radicals. []

- N-heteroaromatic substituents: These groups enhance superoxide radical scavenging activity. []

ANone: Research on this compound and its derivatives bridges several disciplines:

- Chemistry: Synthetic methods are developed for new derivatives, and their structural characterization is performed. [, ]

- Biology: Studies focus on the biological activity of the compounds, including their interaction with DNA, metal chelation properties, and effects on cell lines. [, , ]

- Materials Science: Researchers are exploring the incorporation of these compounds into various materials, like electrospun fibers and films, for applications in biomedicine and agriculture. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.